Compound Description: TP0439150 is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] It exhibits strong GlyT1 inhibitory activity with an IC50 value of 1.8 nM. [] Preclinical studies demonstrate good plasma exposure and sufficient blood-brain barrier penetration in rats to allow for pharmacological evaluation. [] TP0439150 effectively ameliorates symptoms in various rodent models of schizophrenia without inducing noticeable central nervous system side effects. []
Compound Description: This compound serves as a structurally diverse backup to TP0439150, designed using central nervous system multiparameter optimization (CNS MPO) guidelines. [] It exhibits potent GlyT1 inhibitory activity and a favorable pharmacokinetic profile. [] Animal studies show that it effectively increases cerebrospinal fluid (CSF) glycine concentrations in rats. []
Compound Description: MK-0893 is a potent, selective glucagon receptor antagonist. [] It acts as a reversible and competitive antagonist, demonstrating high binding affinity (IC50 of 6.6 nM) and functional cAMP activity (IC50 of 15.7 nM). [] It exhibits high selectivity for the glucagon receptor over other family B GPCRs. [] Notably, MK-0893 effectively reduces glucagon-induced glucose elevation in preclinical models and lowers ambient glucose levels in acute and chronic mouse models of diabetes. []
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist of the CB1 receptor. [] It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors. [] It demonstrates low affinity for CB2 receptors and negligible affinity for over 100 other targets. [] SR147778 effectively antagonizes the effects of CP 55,940 in various in vitro and in vivo models. [] Additionally, it shows promise in reducing ethanol or sucrose consumption in mice and rats, as well as food intake in fasted and nondeprived rats. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.